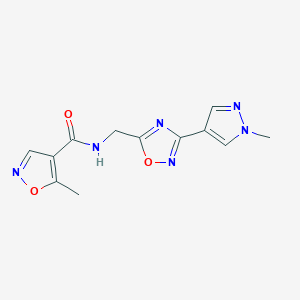
5-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-4-carboxamide is a highly specialized compound characterized by its intricate structure featuring multiple heterocyclic rings. This compound finds relevance in various fields of research due to its potential pharmacological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Formation of Isoxazole Ring: : The synthesis begins with the formation of the isoxazole ring through a cyclization reaction involving appropriate precursors such as α,β-unsaturated carbonyl compounds.
Oxadiazole Formation:
Final Compound Assembly: : The coupling of the pyrazole and isoxazole intermediates is performed using a variety of methods, including alkylation or amide bond formation.
Industrial Production Methods
In industrial settings, the synthesis of 5-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-4-carboxamide involves streamlined steps to maximize yield and purity. Catalysts and optimized reaction conditions are employed to facilitate large-scale production while minimizing by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically targeting the methyl group or the pyrazole ring.
Reduction: : The reduction reactions may involve the nitro groups or other reducible functionalities present within the structure.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, particularly at positions on the pyrazole and isoxazole rings.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction Reagents: : Hydrogen gas (H₂) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄)
Substitution Conditions:
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used, ranging from simple modifications like hydroxyl or amino derivatives to more complex restructured molecules.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound serves as a precursor or an intermediate in the synthesis of more complex molecules. Its unique structure allows for versatile chemical modifications and applications in creating new materials.
Biology
In biological research, 5-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-4-carboxamide is explored for its potential interactions with biological targets, offering insights into enzyme inhibition and receptor binding.
Medicine
The compound shows promise in the development of therapeutic agents, particularly due to its potential activity against specific biological pathways. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.
Industry
Industrially, this compound may find applications in the development of agrochemicals, polymers, and other specialized chemicals, leveraging its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action involves the compound's interaction with molecular targets such as enzymes or receptors. Its structure allows for binding to active sites or allosteric sites, influencing biochemical pathways. The pathways involved include signal transduction, metabolic regulation, or gene expression, depending on the specific biological context.
Eigenschaften
IUPAC Name |
5-methyl-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O3/c1-7-9(4-15-20-7)12(19)13-5-10-16-11(17-21-10)8-3-14-18(2)6-8/h3-4,6H,5H2,1-2H3,(H,13,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSTYYYXISSOQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC2=NC(=NO2)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














